3-Hydroxy cyclobenzaprine 3-Hydroxy cyclobenzaprine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491666
InChI: InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+
SMILES:
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

3-Hydroxy cyclobenzaprine

CAS No.:

Cat. No.: VC16491666

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy cyclobenzaprine -

Specification

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol
Standard InChI InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+
Standard InChI Key UHLPYBQGKLHIFK-UFWORHAWSA-N
Isomeric SMILES CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

Introduction

Chemical Structure and Properties

Molecular Characterization

3-Hydroxy cyclobenzaprine (IUPAC name: 5-[3-(dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol) is a tricyclic amine derivative with a hydroxyl group at the third position of its aromatic system. Its molecular formula is C20H21NO\text{C}_{20}\text{H}_{21}\text{NO}, yielding a molecular weight of 291.3 g/mol . The deuterated analog, 3-hydroxy cyclobenzaprine-d6, incorporates six deuterium atoms at the dimethylamino group, increasing its molecular weight to 297.4 g/mol .

Table 1: Structural Comparison of Cyclobenzaprine and 3-Hydroxy Cyclobenzaprine

PropertyCyclobenzaprine3-Hydroxy Cyclobenzaprine
Molecular FormulaC20H21N\text{C}_{20}\text{H}_{21}\text{N}C20H21NO\text{C}_{20}\text{H}_{21}\text{NO}
Molecular Weight275.4 g/mol291.3 g/mol
Key Functional GroupsTertiary aminePhenolic hydroxyl, tertiary amine
LogP (Predicted)4.13.8

The hydroxyl group enhances polarity, reducing lipid solubility compared to the parent compound, which may influence its distribution and elimination .

Spectral Identification

3-Hydroxy cyclobenzaprine exhibits distinct spectral features:

  • NMR: The phenolic proton resonates near δ 9.2 ppm, while aromatic protons appear between δ 6.5–7.8 ppm. The dimethylamino group shows a singlet at δ 2.2 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 291.2 corresponds to [M+H]+[\text{M}+\text{H}]^+, with fragment ions at m/z 273.1 (loss of H2O\text{H}_2\text{O}) and 244.1 (cleavage of the propylidene chain) .

  • UV-Vis: Absorption maxima at 254 nm and 310 nm arise from the conjugated tricyclic system .

Synthesis and Biotransformation

Chemical Synthesis

The primary route involves hydroxylation of cyclobenzaprine using:

  • Peracids: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively introduces the hydroxyl group at the 3-position via electrophilic aromatic substitution.

  • Transition Metal Catalysts: Iron(II) chloride and hydrogen peroxide under acidic conditions yield 3-hydroxy cyclobenzaprine with 65–70% efficiency.

Table 2: Synthetic Methods for 3-Hydroxy Cyclobenzaprine

MethodReagents/ConditionsYield (%)Selectivity
Peracid OxidationmCPBA, CH2_2Cl2_2, 0°C58High (3-OH)
Fenton-like ReactionFeCl2_2, H2_2O2_2, H+^+68Moderate

Microbial Biotransformation

Cunninghamella elegans, a fungal model for mammalian metabolism, converts cyclobenzaprine to 3-hydroxy cyclobenzaprine at 3% yield alongside other metabolites (e.g., 2-hydroxy, N-desmethyl) . This pathway involves cytochrome P-450 monooxygenases, as evidenced by 18O2^{18}\text{O}_2 incorporation studies . Rat liver microsomes produce analogous metabolites, validating the fungal system’s predictive utility .

Pharmacokinetics and Metabolism

Absorption and Distribution

Cyclobenzaprine exhibits 33–55% oral bioavailability due to first-pass metabolism . As a metabolite, 3-hydroxy cyclobenzaprine reaches peak plasma concentrations (CmaxC_{\text{max}}) 4.5–4.6 hours post-dose, mirroring the parent drug’s delayed absorption . Protein binding exceeds 93%, attributed to hydrophobic interactions with albumin .

Metabolic Pathways

Cyclobenzaprine undergoes hepatic metabolism via:

  • Hydroxylation: CYP3A4/1A2-mediated formation of 3-hydroxy cyclobenzaprine .

  • N-Demethylation: Production of N-desmethylcyclobenzaprine (21% yield in C. elegans) .

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites for renal excretion .

Table 3: Key Pharmacokinetic Parameters

ParameterCyclobenzaprine3-Hydroxy Cyclobenzaprine
TmaxT_{\text{max}} (h)3.8–6.04.5–4.6
t1/2t_{1/2} (h)8–37Not reported
AUC0\text{AUC}_{0-\infty} (ng·h/mL)199.4Insufficient data

Pharmacological Implications

Mechanism of Action

3-Hydroxy cyclobenzaprine retains affinity for central α1_1-adrenergic and serotonergic receptors, contributing to muscle relaxation and sedation . Its anticholinergic activity is attenuated compared to cyclobenzaprine, potentially reducing dry mouth and dizziness .

Clinical Significance

  • Therapeutic Monitoring: As an active metabolite, it may prolong muscle relaxation, necessitating dose adjustments in hepatic impairment .

  • Drug Interactions: Concurrent use with CYP3A4 inhibitors (e.g., ketoconazole) may elevate 3-hydroxy cyclobenzaprine levels, increasing sedation risk .

Analytical and Regulatory Considerations

Quality Control

HPLC methods with UV detection (λ = 254 nm) achieve 0.1 μg/mL sensitivity for quantifying 3-hydroxy cyclobenzaprine in plasma . Regulatory guidelines mandate impurity profiling to ensure metabolite levels remain below 0.15% in drug formulations .

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